4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrazole with a diphenylmethyl-substituted azetidine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methylpyrazole: A simpler pyrazole derivative with similar structural features.
Diphenylmethyl-substituted azetidines: Compounds with similar azetidine moieties but different substituents.
Uniqueness
4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring with a diphenylmethyl-substituted azetidine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H20ClN3 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[(1-benzhydrylazetidin-3-yl)methyl]-4-chloropyrazole |
InChI |
InChI=1S/C20H20ClN3/c21-19-11-22-24(15-19)14-16-12-23(13-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,15-16,20H,12-14H2 |
InChI Key |
URQJRHGSNRWPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.